1-Allyl-1H-pyrazol-4-amine hydrochloride
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Overview
Description
1-Allyl-1H-pyrazol-4-amine hydrochloride is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . These compounds are known to target Leishmania strains and Plasmodium strains .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) of leishmania, characterized by lower binding free energy . This suggests that 1-Allyl-1H-pyrazol-4-amine hydrochloride might interact with its targets in a similar manner.
Biochemical Pathways
Similar pyrazole-bearing compounds have been shown to inhibit the growth of leishmania and plasmodium strains , suggesting that this compound may affect similar pathways.
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that this compound may have similar effects.
Action Environment
Factors such as the type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts have been shown to affect the catalytic properties of similar pyrazole-based ligands .
Biochemical Analysis
Biochemical Properties
Pyrazole-based ligands, which include 1-Allyl-1H-pyrazol-4-amine hydrochloride, are known to interact with metal ions, forming complexes that can be used as precursors for the development of metalloenzymes . These ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal .
Molecular Mechanism
It is known that pyrazole-based ligands can form complexes with metal ions, which may influence their activity at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-1H-pyrazol-4-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-allyl-1-phenylhydrazine with acetic acid and water at elevated temperatures to facilitate condensation and rearrangement reactions . Another method includes the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts such as palladium or platinum.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Bromine, hydrogen peroxide, or other oxidizing agents.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole compounds with different functional groups.
Scientific Research Applications
1-Allyl-1H-pyrazol-4-amine hydrochloride has several scientific research applications:
Comparison with Similar Compounds
1-Methyl-1H-pyrazol-4-amine: Similar in structure but with a methyl group instead of an allyl group.
4-Amino-1-methylpyrazole: Another pyrazole derivative with an amino group at the 4-position and a methyl group at the 1-position.
Uniqueness: 1-Allyl-1H-pyrazol-4-amine hydrochloride is unique due to its allyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-prop-2-enylpyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c1-2-3-9-5-6(7)4-8-9;/h2,4-5H,1,3,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRCOYBTQOSNJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C=N1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2225147-27-1 |
Source
|
Record name | 1-(prop-2-en-1-yl)-1H-pyrazol-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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